Selective Inhibition of Glycine Receptors Without GABA Receptor Modulation at 50 µM
Etiocholanedione demonstrates a unique selectivity profile for glycine receptors (GlyR) over GABAA receptors when compared to related endogenous neurosteroids. In a comparative structure-activity relationship study, etiocholanedione strongly inhibited glycine-induced chloride currents (IGly) but, crucially, did not modulate GABA-induced chloride currents (IGABA) up to a concentration of 50 µM [1]. This contrasts with epiandrosterone and dehydroepiandrosterone (DHEA), which significantly modulate IGABA at 10 µM [1]. This selectivity profile is critical for applications requiring GlyR-specific modulation without off-target GABAergic activity.
| Evidence Dimension | Modulation of GABA-induced chloride currents (IGABA) |
|---|---|
| Target Compound Data | No significant modulation at 50 µM |
| Comparator Or Baseline | Epiandrosterone and Dehydroepiandrosterone (DHEA): significant modulation of IGABA at 10 µM |
| Quantified Difference | Qualitative difference: Etiocholanedione shows no activity at 5× higher concentration (50 µM) compared to active comparators (10 µM) |
| Conditions | Patch-clamp electrophysiology on isolated rat cerebellar Purkinje cells |
Why This Matters
This selectivity eliminates GABAergic confounds in GlyR-focused experimental systems, reducing false positives in screening assays.
- [1] Bukanova, J. V., Solntseva, E. I., & Kudova, E. (2020). Neurosteroids as Selective Inhibitors of Glycine Receptor Activity: Structure-Activity Relationship Study on Endogenous Androstanes and Androstenes. Frontiers in Molecular Neuroscience, 13, 44. [https://doi.org/10.3389/fnmol.2020.00044]. View Source
